(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one
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Overview
Description
2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of fluorobenzyl, pyrazole, and thiazolanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide.
Formation of the thiazolanone ring: This is typically done through a cyclization reaction involving a thiourea derivative and an α-halo ketone.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the fluorobenzyl moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3-THIAZOLAN-4-ONE is unique due to its combination of fluorobenzyl, pyrazole, and thiazolanone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16FN7O3S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]imino-3-[2-(4-nitropyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16FN7O3S/c19-16-4-2-1-3-13(16)9-24-10-14(7-20-24)22-18-25(17(27)12-30-18)6-5-23-11-15(8-21-23)26(28)29/h1-4,7-8,10-11H,5-6,9,12H2 |
InChI Key |
ZDZWSLIIAVKAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC=CC=C3F)S1)CCN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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